Oral Acute Toxicity Rank-Order Reversal: AZA-1 Is the Most Lethal Azaspiracid by the Oral Route, Contrary to In Vitro Cytotoxicity Rankings
In female CD-1 mice, AZA‑1 exhibited an oral LD50 of 443 μg/kg (95% CI: 350–561 μg/kg), which is 1.4-fold lower (i.e., more toxic) than AZA‑2 (LD50 = 626 μg/kg; 95% CI: 430–911 μg/kg) and 2.0-fold lower than AZA‑3 (LD50 = 875 μg/kg; 95% CI: 757–1010 μg/kg) [1]. This in vivo potency ranking (AZA‑1 > AZA‑2 > AZA‑3) is the inverse of the in vitro cytotoxicity order (AZA‑2 > AZA‑3 > AZA‑1) and also contradicts the TEFs historically derived from intraperitoneal injection. Consequently, AZA‑1, not AZA‑2, is the appropriate compound for oral toxicology studies that model human dietary exposure.
| Evidence Dimension | Acute oral median lethal dose (LD50, 24 h) |
|---|---|
| Target Compound Data | 443 μg/kg (95% CI: 350–561 μg/kg) |
| Comparator Or Baseline | AZA‑2: 626 μg/kg (95% CI: 430–911 μg/kg); AZA‑3: 875 μg/kg (95% CI: 757–1010 μg/kg) |
| Quantified Difference | AZA‑1 is 1.4-fold more toxic than AZA‑2 and 2.0-fold more toxic than AZA‑3 by oral route |
| Conditions | Female CD-1 mice, single oral gavage, observation for 24 h and 14 days |
Why This Matters
For in vivo oral toxicity testing—the exposure route most relevant to human shellfish consumption—AZA‑1 is the most potent reference toxin, and substituting AZA‑2 or AZA‑3 would underestimate risk by up to 2-fold.
- [1] Pelin, M.; Kilcoyne, J.; Nulty, C.; Crain, S.; Hess, P.; Tubaro, A.; Sosa, S. Toxic Equivalency Factors (TEFs) after Acute Oral Exposure of Azaspiracid 1, -2 and -3 in Mice. Toxicol. Lett. 2018, 282, 136–146. View Source
